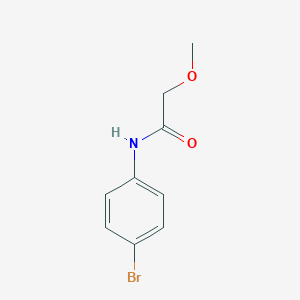

N-(4-溴苯基)-2-甲氧基乙酰胺

描述

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-bromophenyl)-2-methoxyacetamide often involves multi-step reactions, starting from base compounds through a sequence of reactions that introduce specific functional groups. For instance, derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide are synthesized using sequences starting from the Leuckart reaction, highlighting the complexity and specificity of synthesizing such compounds (Rani, Pal, Hegde, & Hashim, 2016).

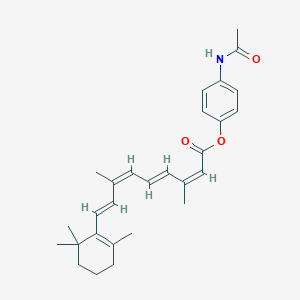

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-bromophenyl)-2-methoxyacetamide is determined using spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry. These methods provide detailed information on the structural features, including the positions of bromo, methoxy, and acetamide groups, which are crucial for understanding the chemical behavior and reactivity of these compounds (Zhang Da-yang, 2004).

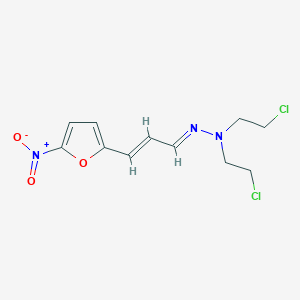

Chemical Reactions and Properties

The chemical reactivity of N-(4-bromophenyl)-2-methoxyacetamide derivatives often involves interactions and reactions specific to the functional groups present in the molecule. For example, bromo and methoxy groups can significantly influence the electronic properties of the molecule, affecting its reactivity in substitution and addition reactions. The presence of an acetamide group can also introduce specific reactivity patterns, such as participation in nucleophilic addition reactions (Robin, Galy, Kenz, & Pierrot, 2002).

Physical Properties Analysis

The physical properties of N-(4-bromophenyl)-2-methoxyacetamide and its derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the molecular structure. The presence of bromo and methoxy groups can affect the compound's polarity, influencing its solubility in various solvents. The crystalline structure, determined by X-ray crystallography, provides insights into the molecular arrangement and intermolecular interactions, which are essential for understanding the compound's physical state and stability (Xiao, Ouyang, Qin, Xie, & Yang, 2009).

Chemical Properties Analysis

The chemical properties of N-(4-bromophenyl)-2-methoxyacetamide derivatives, such as reactivity, stability, and interaction with other chemical species, are closely related to their molecular structure. The electron-withdrawing effect of the bromo group and the electron-donating effect of the methoxy group can influence the compound's reactivity towards electrophilic and nucleophilic agents. These properties are crucial for designing reactions and processes involving these compounds (Guzei, Gunderson, & Hill, 2010).

科学研究应用

药理潜力和生物活性

由Rani等人(2016年)进行的研究介绍了一系列新型乙酰胺衍生物,包括合成用于潜在细胞毒性、抗炎、镇痛和退热应用的N-(4-溴苯基)-2-甲氧基乙酰胺类似物。这些衍生物被评估其生物活性,其中一些由于溴、叔丁基和硝基基团的存在显示出与标准药物相媲美的有希望的结果。这项研究突出了该化合物在开发新的治疗剂方面的潜力 Rani, P., Pal, D., Hegde, R., & Hashim, S. R. (2016). Anti-cancer agents in medicinal chemistry。

海洋来源的抗氧化性质

与N-(4-溴苯基)-2-甲氧基乙酰胺结构相关的化合物,特别是从海洋红藻Rhodomela confervoides中分离的溴酚衍生物,已经展示出显著的抗氧化活性。Li等人(2012年)鉴定了具有强大清除DPPH自由基活性的新含氮溴酚,表明在食品和制药行业中作为天然抗氧化剂的潜在应用 Li, K.-k., Li, X.-M., Gloer, J., & Wang, B.-G. (2012). Food chemistry。

分子电子学应用

Stuhr-Hansen等人(2005年)讨论了简单芳基溴化物的用途,包括4-溴苯基衍生物,在分子电子学领域作为硫醇端基分子导线的前体。这些化合物作为合成寡(苯乙烯)和寡(苯乙炔)导线的关键构建块,对于开发新的电子设备至关重要 Stuhr-Hansen, N., Sørensen, J., Moth‐Poulsen, K., Christensen, J. B., Bjørnholm, T., & Nielsen, M. (2005). Tetrahedron。

抗癌研究

一种新型溴酚衍生物BOS-102,含有类似于N-(4-溴苯基)-2-甲氧基乙酰胺的基团,在Guo等人(2018年)的研究中显示出对人类肺癌细胞系的抗癌活性。BOS-102通过ROS介导的途径诱导细胞周期停滞和凋亡,表明这类化合物在开发抗癌药物方面的潜力 Guo, C., Wang, L.-J., Zhao, Y., Liu, H., Li, X., Jiang, B., Luo, J., Guo, S., Wu, N., & Shi, D. (2018). Marine Drugs。

安全和危害

The safety and hazards associated with N-(4-bromophenyl)-2-methoxyacetamide are not well-documented. However, a safety data sheet for a related compound, 4’-Bromoacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation78.

未来方向

There is limited information available on the future directions of research involving N-(4-bromophenyl)-2-methoxyacetamide. However, a study on a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, revealed promising antimicrobial and antiproliferative properties, suggesting potential future directions for similar compounds5.

属性

IUPAC Name |

N-(4-bromophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPRWZGIASZACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-methoxyacetamide | |

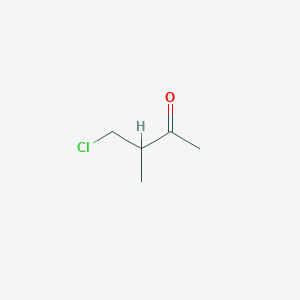

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)